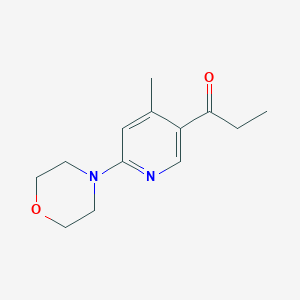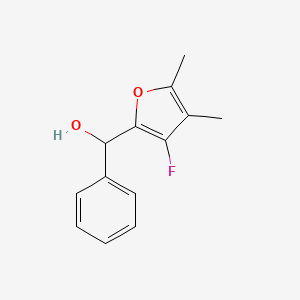
4-Propoxypyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxypyrimidin-5-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxypyrimidin-5-amine typically involves the reaction of 4-chloropyrimidine with propanol in the presence of a base, followed by amination. The reaction conditions often include:
Reagents: 4-chloropyrimidine, propanol, ammonia or an amine source.
Solvents: Common solvents include ethanol or methanol.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.
Temperature: Reactions are usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution and amination processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-Propoxypyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., dimethylformamide) are typical.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
4-Propoxypyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Chemistry: It is employed in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 4-Propoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an antagonist, preventing the binding of natural ligands and modulating signal transduction.
類似化合物との比較
Similar Compounds
4-Methoxypyrimidin-5-amine: Similar structure with a methoxy group instead of a propoxy group.
4-Ethoxypyrimidin-5-amine: Contains an ethoxy group in place of the propoxy group.
4-Butoxypyrimidin-5-amine: Features a butoxy group instead of a propoxy group.
Uniqueness
4-Propoxypyrimidin-5-amine is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. The length and branching of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
4-propoxypyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-3-11-7-6(8)4-9-5-10-7/h4-5H,2-3,8H2,1H3 |
InChIキー |
FUOKKWVWQISCNG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC=NC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)




![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)


![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)



![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)

